1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1699953-14-4
Cat. No.: VC4289216
Molecular Formula: C5H6ClFN2O2S
Molecular Weight: 212.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699953-14-4 |
|---|---|
| Molecular Formula | C5H6ClFN2O2S |
| Molecular Weight | 212.62 |
| IUPAC Name | 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3 |
| Standard InChI Key | LZDZVRXOUZAYNY-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)S(=O)(=O)Cl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride, reflects its pyrazole core substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and a sulfonyl chloride moiety at the 4-position. The planar pyrazole ring facilitates π-π stacking interactions in drug-receptor binding, while the sulfonyl chloride group (–SO₂Cl) enables nucleophilic substitution reactions, a critical feature for derivatization.
Spectroscopic and Computational Data
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Molecular Weight: 212.62 g/mol
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Boiling Point: Estimated at 304.8±42.0°C based on analogous pyrazole sulfonyl chlorides .
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InChI Key: BTMGNGFKYBSAGI-UHFFFAOYSA-N (for the 3-methyl analog) .
The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the pyrazole ring, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via chlorosulfonation of 1-ethyl-5-fluoro-1H-pyrazole. A representative procedure involves:
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Sulfonation: Treating 1-ethyl-5-fluoropyrazole with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
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Chlorination: Reacting the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
Critical Parameters:
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Temperature control (<10°C) to prevent decomposition.
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Anhydrous conditions to avoid hydrolysis of –SO₂Cl to –SO₃H.
Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:
Stability Considerations
The compound is hygroscopic and decomposes in humid environments, necessitating storage under inert gas (argon or nitrogen) at 2–8°C.
Pharmaceutical Applications
Glucocorticoid Receptor (GR) Antagonists
Pyrazole sulfonyl chlorides are key intermediates in GR antagonist development. For instance, CORT125134, a clinical candidate for Cushing’s syndrome, features a pyrazole sulfonamide core synthesized from analogous intermediates .
Mechanistic Insight:
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The sulfonamide group forms hydrogen bonds with GR’s Leu753 and Asn564 residues, enhancing binding affinity (Kd = 2.1 nM) .
Antimicrobial Agents
Derivatives with 4-sulfonamide substituents exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogues
The methyl analog (226.66 g/mol) exhibits 15% higher metabolic stability in microsomal assays due to steric shielding of the sulfonyl group .
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